2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted at position 2 with a pyrrolidine group and at position 4 with a piperazine linker connected to a 3-(trifluoromethyl)pyridine moiety. The pyrrolidine and piperazine groups enhance solubility and pharmacokinetic properties, while the trifluoromethylpyridine contributes to lipophilicity and metabolic stability. Such structural features are common in drug candidates targeting kinases or central nervous system (CNS) receptors due to their ability to modulate binding affinity and blood-brain barrier penetration .
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)14-4-3-6-22-16(14)26-12-10-25(11-13-26)15-5-7-23-17(24-15)27-8-1-2-9-27/h3-7H,1-2,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSZXDYVNDKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures have shown nanomolar activity againstCK1γ and CK1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.
Mode of Action
It is suggested that the compound interacts with its targets (eg, CK1γ and CK1ε) and inhibits their activity. The inhibition of these kinases can lead to changes in the cellular processes they regulate.
Pharmacokinetics
Compounds with similar structures have been synthesized with the aim of modifying the pharmacokinetic profile. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring. These properties can influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating potential anti-fibrotic effects.
Action Environment
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins. This suggests that the compound’s action could be influenced by the cellular environment and the presence of other molecules.
Comparaison Avec Des Composés Similaires
4-(Piperazin-1-yl)-2-(Pyrrolidin-1-yl)pyrimidine (CAS 1503527-77-2)
- Structure : Shares the pyrimidine core with pyrrolidine (position 2) and piperazine (position 4) but lacks the trifluoromethylpyridine group.
- Molecular Formula : C₁₂H₁₉N₅
- Molecular Weight : 233.31 g/mol
- Key Differences :
4-(Thiophen-3-yl)-1-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42/RTC5)
- Structure: Contains the same trifluoromethylpyridine-piperazine unit but attached to a butanone backbone instead of a pyrimidine.
- Synthesis : Prepared via coupling reactions between 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine and 4-(thiophen-3-yl)butyric acid .
- Key Differences :
- The pyrimidine core in the target compound may enhance π-π stacking interactions in receptor binding compared to the ketone group in MK42.
- Higher rigidity of the pyrimidine ring could improve selectivity for specific targets.
Piperidin-1-yl-Propoxyphenyl-Substituted 2-Aminopyrimidines
- Structure: 2-Aminopyrimidines with piperidine or 4-methylpiperazine substituents at positions 4 and 4.
- Key Differences: The target compound’s pyrrolidine at position 2 and trifluoromethylpyridine at position 4 offer distinct steric and electronic profiles compared to aminopyrimidine derivatives. Lipophilic elements (e.g., trifluoromethyl) in the target compound may improve membrane permeability .
Structural and Pharmacokinetic Insights
Role of Substituents
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
